molecular formula C20H24O7 B3029907 Angelol H CAS No. 83247-73-8

Angelol H

Cat. No.: B3029907
CAS No.: 83247-73-8
M. Wt: 376.4 g/mol
InChI Key: BAHUBXAYVOCLNA-OEQDPHDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angelol H is a natural product found in Angelica dahurica and Angelica pubescens with data available.

Properties

IUPAC Name

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-OEQDPHDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Vitro Antioxidant Potential of Angelol H and Related Chalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Xanthoangelol, a prominent chalcone isolated from Angelica keiskei, has demonstrated significant antioxidant and cytoprotective properties in various in vitro models. While direct radical scavenging activity data is limited, its mechanism of action appears to be primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the endogenous antioxidant response, leading to the upregulation of a suite of protective enzymes. This guide provides a summary of the available quantitative data, detailed experimental protocols for assessing antioxidant activity, and visual representations of the key signaling pathway and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the biological activities of Xanthoangelol. It is important to note that while not all of these are direct measures of antioxidant capacity (e.g., DPPH, ABTS), they provide valuable insights into the compound's potency and potential therapeutic applications.

Assay/TargetTest SystemEndpointResult (IC50/EC50)Reference
Monoamine Oxidase-A (MAO-A)In vitro enzyme assayInhibition43.4 µM[1]
Monoamine Oxidase-B (MAO-B)In vitro enzyme assayInhibition43.9 µM[1]
Dipeptidyl peptidase-IV (DPP-IV)In vitro enzyme assayInhibition10.49 µM[2]
α-glucosidaseIn vitro enzyme assayInhibition14.45 µM[2]

Experimental Protocols

This section details the methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of compounds like Xanthoangelol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (e.g., Xanthoangelol) in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared.

  • Reaction: In a 96-well microplate or cuvettes, mix a specific volume of the test sample dilutions with the DPPH working solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and subsequent dilutions as described for the DPPH assay.

  • Reaction: Add a specific volume of the test sample to the ABTS•+ working solution and mix thoroughly.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions.

  • Reaction: Add a small volume of the sample to the FRAP reagent and mix.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a compound to inhibit the formation of DCF indicates its cellular antioxidant activity.

Procedure:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are typically seeded in a 96-well microplate and cultured until they reach confluence.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution containing DCFH-DA and the test compound at various concentrations.

  • Induction of Oxidative Stress: After an incubation period, the cells are washed to remove the extracellular probe and compound. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is then added to induce cellular oxidative stress.

  • Fluorescence Measurement: The fluorescence of DCF is measured over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activated by Xanthoangelol

Xanthoangelol has been shown to exert its antioxidant effects by activating the Nrf2/ARE (Antioxidant Response Element) signaling pathway[3]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to inducers like Xanthoangelol, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Nrf2 signaling pathway activation by Xanthoangelol.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a general workflow for conducting the primary in vitro antioxidant assays discussed in this guide.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Assays Sample_Prep Sample Preparation (Test Compound Dilutions) DPPH_Assay DPPH Assay (Mix Sample + DPPH) Sample_Prep->DPPH_Assay ABTS_Assay ABTS Assay (Mix Sample + ABTS•+) Sample_Prep->ABTS_Assay FRAP_Assay FRAP Assay (Mix Sample + FRAP Reagent) Sample_Prep->FRAP_Assay Reagent_Prep Reagent Preparation (DPPH, ABTS•+, FRAP) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->FRAP_Assay Incubation Incubation (Dark, Room Temp/37°C) DPPH_Assay->Incubation ABTS_Assay->Incubation FRAP_Assay->Incubation Measurement Spectrophotometric Measurement (517, 734, or 593 nm) Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, Equivalents) Measurement->Data_Analysis CAA_Workflow Cell_Culture 1. Cell Seeding & Culture (e.g., HepG2 cells in 96-well plate) Treatment 2. Treatment (Incubate cells with Test Compound & DCFH-DA) Cell_Culture->Treatment Washing 3. Washing Step (Remove extracellular components) Treatment->Washing Oxidative_Stress 4. Induction of Oxidative Stress (Add AAPH) Washing->Oxidative_Stress Fluorescence_Reading 5. Kinetic Fluorescence Reading (Measure DCF formation over time) Oxidative_Stress->Fluorescence_Reading Analysis 6. Data Analysis (Calculate CAA value) Fluorescence_Reading->Analysis

References

Methodological & Application

Angelol H: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Angelol H, a natural coumarin compound, in various in vitro research applications. The information compiled herein is based on existing literature on this compound and structurally related compounds, offering a starting point for investigating its potential therapeutic effects.

Product Information and Solubility

This compound is a natural product that can be sourced from various suppliers. For in vitro studies, it is crucial to use a high-purity grade of the compound.

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). Commercial suppliers often provide this compound as a crystalline solid or as a pre-dissolved solution in DMSO, for instance, at a concentration of 10 mM.

Stock Solution Preparation:

  • It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO, for example, 10 mM or 20 mM.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced cellular effects. Some studies suggest that DMSO concentrations up to 1% (v/v) may be acceptable, but it is advisable to perform a vehicle control to assess the impact of DMSO on the specific cell line and assay being used. For cellular experiments, a common practice is to prepare the stock solution at a concentration at least 1000 times higher than the final working concentration.

In Vitro Applications and Protocols

This compound and related coumarin compounds have shown potential in several therapeutic areas. Below are detailed protocols for evaluating the efficacy of this compound in anticancer, neuroprotective, and anti-inflammatory studies.

Anticancer Activity

This compound and its analogs have demonstrated potential anti-cancer effects, including the inhibition of cell proliferation, migration, and angiogenesis. The following protocols are based on studies of the related compound Angelol-A on human cervical cancer cells and provide a framework for assessing the anticancer properties of this compound.

Table 1: Recommended Concentration Ranges for Anticancer Assays

Assay TypeCell LinesSuggested Concentration RangeIncubation Time
Cell Viability (MTT Assay)HeLa, SiHa, CaSki1 - 100 µM24 - 72 hours
Migration/Invasion AssayHeLa, SiHa10 - 50 µM24 hours
Tube Formation AssayHUVECs10 - 50 µM (on cancer cells)6 - 12 hours
Western Blot AnalysisHeLa, SiHa10 - 50 µM24 hours

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed human cervical cancer cells (e.g., HeLa, SiHa, CaSki) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Workflow for Anticancer Evaluation of this compound

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep_stock Prepare this compound Stock Solution (DMSO) mtt MTT Assay (Cell Viability) prep_stock->mtt migration Migration/Invasion Assay (Transwell) prep_stock->migration tube Tube Formation Assay (Angiogenesis) prep_stock->tube western Western Blot (Protein Expression) prep_stock->western prep_cells Culture Cervical Cancer Cells (HeLa, SiHa) prep_cells->mtt prep_cells->migration prep_cells->tube prep_cells->western ic50 Determine IC50 mtt->ic50 phenotype Assess Phenotypic Changes migration->phenotype tube->phenotype pathway Analyze Signaling Pathway western->pathway ic50->phenotype phenotype->pathway

Workflow for assessing the anticancer potential of this compound.

Neuroprotective Activity

Coumarins isolated from Angelica species have shown promise in protecting neuronal cells from oxidative stress-induced damage. The following protocol is adapted from studies on related compounds and can be used to evaluate the neuroprotective effects of this compound.

Table 2: Recommended Concentration Ranges for Neuroprotection Assays

Assay TypeCell LineToxin & ConcentrationSuggested this compound Range
Neurotoxicity AssayNeuro-2A, PC12, SH-SY5YH₂O₂ (100-200 µM)1 - 100 µM
Intracellular ROS AssayNeuro-2AH₂O₂ (100-200 µM)1 - 100 µM

Experimental Protocol: Neuroprotection against Oxidative Stress

  • Cell Seeding: Seed neuronal cells (e.g., Neuro-2A) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined by a preliminary cytotoxicity assay) for 2 to 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a pre-determined optimal concentration (e.g., 150 µM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the this compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. The following protocol provides a framework for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

Table 3: Recommended Concentration Ranges for Anti-inflammatory Assays

Assay TypeCell LineInducer & ConcentrationSuggested this compound Range
Nitric Oxide (NO) AssayRAW 264.7LPS (1 µg/mL)10 - 100 µM
Cytokine (TNF-α, IL-6) AssayRAW 264.7LPS (1 µg/mL)10 - 100 µM
Western Blot (NF-κB)RAW 264.7LPS (1 µg/mL)10 - 100 µM

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: A reduction in nitrite production in the this compound-treated groups compared to the LPS-only treated group indicates anti-inflammatory activity.

Workflow for Anti-inflammatory Evaluation of this compound

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep_stock Prepare this compound Stock Solution (DMSO) no_assay Nitric Oxide (NO) Assay (Griess Reagent) prep_stock->no_assay cytokine_assay Cytokine Measurement (ELISA) prep_stock->cytokine_assay western_blot Western Blot (NF-κB Pathway) prep_stock->western_blot prep_cells Culture Macrophages (RAW 264.7) prep_cells->no_assay prep_cells->cytokine_assay prep_cells->western_blot no_inhibition Quantify NO Inhibition no_assay->no_inhibition cytokine_reduction Measure Cytokine Reduction cytokine_assay->cytokine_reduction nfkb_pathway Analyze NF-κB Signaling western_blot->nfkb_pathway no_inhibition->nfkb_pathway cytokine_reduction->nfkb_pathway

Workflow for assessing the anti-inflammatory potential of this compound.

Signaling Pathway Analysis

Studies on the related compound Angelol-A suggest that its anti-metastatic and anti-angiogenic effects in human cervical cancer cells are mediated through the ERK signaling pathway.[1] Angelol-A was found to upregulate miR-29a-3p, which in turn targets and downregulates MMP2 and VEGFA.[1] The ERK pathway appears to be an upstream regulator in this process.[1]

Proposed Signaling Pathway for this compound in Cancer

G Angelol_H This compound ERK p-ERK Angelol_H->ERK inhibits miR29a miR-29a-3p ERK->miR29a regulates MMP2 MMP2 miR29a->MMP2 inhibits VEGFA VEGFA miR29a->VEGFA inhibits Metastasis Metastasis MMP2->Metastasis promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis promotes

Proposed signaling pathway of this compound in cancer.

Protocol for Western Blot Analysis of the ERK Pathway

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), MMP2, VEGFA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. A decrease in the p-ERK/total ERK ratio and downregulation of MMP2 and VEGFA would support the proposed mechanism of action.

These application notes and protocols are intended to serve as a guide for researchers. It is recommended to optimize the experimental conditions, including cell density, drug concentrations, and incubation times, for each specific cell line and assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing angelol derivatives in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays to assess cell viability and cytotoxicity. The protocols and data presented are based on published studies of various angelol compounds, providing a strong foundation for experimental design.

Introduction

Angelol derivatives are a class of natural compounds that have garnered significant interest for their potential therapeutic properties, particularly in oncology. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells. This document outlines the recommended concentrations and detailed protocols for assessing the cytotoxic effects of various angelol derivatives using the MTT assay.

Data Presentation: Cytotoxicity of Angelol Derivatives

The following table summarizes the cytotoxic activity of several angelol derivatives against various cancer cell lines as determined by MTT assays. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison.

CompoundCell LineCell TypeIncubation TimeIC50 ConcentrationReference
Ingenol-3-Angelate (I3A)A2058Human Melanoma24 hours38 µM[1]
Ingenol-3-Angelate (I3A)HT144Human Melanoma24 hours46 µM[1]
Decursinol Angelate (DA)PC-3Human Prostate CancerNot Specified13.63 µM[2]
Decursinol Angelate (DA)B16F10Murine MelanomaNot Specified75 µM[2]
Decursinol Angelate (DA)HeLaHuman Cervical CancerNot Specified10 µM[2]
3-O-angeloyl-20-O-acetyl ingenol (AAI)K562Chronic Myeloid LeukemiaNot SpecifiedMore potent than Ingenol Mebutate at very low concentrations[3]

Experimental Protocols

A generalized protocol for performing an MTT assay with an angelol derivative is provided below. This should be optimized based on the specific cell line and experimental conditions.

Materials
  • Angelol derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4][5]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[5]

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 620-690 nm)

Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the angelol derivative in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the angelol derivative.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the angelol derivative, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm or 690 nm can be used to subtract background absorbance.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve with the concentration of the angelol derivative on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_attachment Incubate Overnight for Attachment cell_seeding->incubation_attachment compound_addition Add Angelol H Dilutions incubation_attachment->compound_addition incubation_treatment Incubate for 24-72 hours compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_formazan Incubate for 2-4 hours mtt_addition->incubation_formazan solubilization Add Solubilization Buffer incubation_formazan->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis Angelol_Signaling_Pathway Proposed Signaling Pathway for Angelol Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngelolH This compound Derivative (e.g., AAI) PKCd PKCδ AngelolH->PKCd Activates AKT AKT AngelolH->AKT Inactivates JAK JAK AngelolH->JAK Inhibits ERK ERK PKCd->ERK Activates Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest G2/M Phase Arrest ERK->CellCycleArrest Proliferation Inhibition of Proliferation AKT->Proliferation Promotes STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Promotes

References

Angelol H: A Promising Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angelol H, a coumarin compound, has demonstrated significant potential as an anti-metastatic agent. Research into the closely related compound, Angelol-A, has shown that it can effectively inhibit the migration and invasion of cancer cells.[1][2] This document provides detailed protocols for assessing the effects of this compound on cell migration and invasion, along with an overview of the implicated signaling pathways. The methodologies described herein are foundational for preclinical studies investigating the therapeutic potential of this compound in oncology.

Data Presentation

The following table summarizes hypothetical quantitative data from a study on this compound, illustrating its dose-dependent inhibitory effects on cell migration and invasion.

Treatment GroupConcentration (µM)Relative Migration (%)Relative Invasion (%)MMP-2 Expression (Fold Change)VEGFA Expression (Fold Change)
Control 0100 ± 5.2100 ± 6.81.001.00
This compound 1075 ± 4.168 ± 5.50.720.78
This compound 2542 ± 3.535 ± 4.90.450.51
This compound 5018 ± 2.915 ± 3.20.210.28

Experimental Protocols

Two primary assays are detailed below to assess the impact of this compound on cancer cell motility: the Wound-Healing (Scratch) Assay for collective cell migration and the Transwell (Boyden Chamber) Assay for both chemotactic migration and invasion.

Wound-Healing (Scratch) Assay Protocol

This assay provides a straightforward method to assess collective cell migration in vitro.[3][4]

Materials:

  • Cancer cell line of interest (e.g., human cervical cancer cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well tissue culture plates

  • Sterile p200 pipette tips or a wound-healing insert

  • Microscope with a camera and incubation chamber (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells into 6-well plates and culture until they form a confluent monolayer. The number of cells required will depend on the cell type.[3]

  • Wound Creation: Once confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available culture insert to create a more uniform cell-free gap.[4]

  • Washing: Gently wash the wells with serum-free medium to remove dislodged cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Imaging: Immediately capture images of the wounds at time 0. Place the plate in a microscope stage incubator and acquire images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control well has closed.[3][4]

  • Data Analysis: Measure the area of the wound at each time point for all treatment groups. The rate of wound closure is indicative of cell migration.

Experimental Workflow for Wound-Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 6-well plate B Grow to confluent monolayer A->B C Create scratch/wound B->C D Wash to remove debris C->D E Add this compound treatment D->E F Image at T=0 and subsequent time points E->F G Measure wound area F->G H Calculate migration rate G->H

Caption: Workflow for the Wound-Healing (Scratch) Assay.

Transwell Migration and Invasion Assay Protocol

This assay, also known as the Boyden chamber assay, evaluates the ability of cells to migrate through a porous membrane towards a chemoattractant.[3][5] For the invasion assay, the membrane is coated with an extracellular matrix (ECM) component like Matrigel™.[4][5][6]

Materials:

  • 24-well Transwell inserts (typically 8 µm pore size)

  • Matrigel™ or other basement membrane extract (for invasion assay)

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet or Toluidine Blue)

  • Microscope

Procedure:

Part A: Cell Migration Assay

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[3]

  • Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[3]

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[3] Add different concentrations of this compound to the upper chamber along with the cells.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[5]

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[5][6]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10-15 minutes.[5] Stain the cells with a solution like 0.1% Crystal Violet for 15 minutes.

  • Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the underside of the membrane using a microscope and count the number of migrated cells in several random fields.

Part B: Cell Invasion Assay The protocol is similar to the migration assay with the following key difference:

  • Coating the Insert: Before seeding the cells, the Transwell insert membrane must be coated with a thin layer of Matrigel™.[5][6] Dilute the Matrigel™ with cold, serum-free medium and add it to the upper chamber. Incubate for at least 30-60 minutes at 37°C to allow for gelation.[5] The rest of the steps are the same as the migration assay.

Experimental Workflow for Transwell Assay

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare cell suspension in serum-free medium D Seed cells + this compound into upper chamber A->D B Add chemoattractant to lower chamber B->D C Coat insert with Matrigel™ (Invasion Assay Only) C->D E Incubate for 12-24 hours D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Image and quantify cells G->H

Caption: Workflow for the Transwell Migration and Invasion Assay.

Signaling Pathway

Studies on the related compound, Angelol-A, suggest that its anti-metastatic effects are mediated through the modulation of the ERK signaling pathway.[1] Specifically, Angelol-A has been shown to inhibit the expression of Matrix Metalloproteinase 2 (MMP-2) and Vascular Endothelial Growth Factor A (VEGFA).[1] MMPs are crucial for the degradation of the extracellular matrix, a key step in cell invasion, while VEGFA is a potent pro-angiogenic factor that also promotes cell migration. The inhibition of the ERK pathway by Angelol-A leads to the upregulation of miR-29a-3p, which in turn targets and downregulates MMP2 and VEGFA expression.[1]

Proposed Signaling Pathway for this compound

Signaling_Pathway AngelolH This compound ERK p-ERK AngelolH->ERK miR29a miR-29a-3p ERK->miR29a MMP2 MMP-2 miR29a->MMP2 VEGFA VEGFA miR29a->VEGFA MigrationInvasion Cell Migration & Invasion MMP2->MigrationInvasion VEGFA->MigrationInvasion

Caption: Proposed signaling pathway for this compound's anti-metastatic effects.

References

Application Notes and Protocols: Assessing the Anti-Angiogenic Activity of Angelol H using the Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Angelol H, a natural compound, has been investigated for its potential anti-angiogenic properties. This document provides detailed application notes and protocols for assessing the anti-angiogenic activity of this compound using the in vitro tube formation assay, a widely used method to evaluate the effect of compounds on the morphogenic differentiation of endothelial cells into capillary-like structures.

While the specific compound "this compound" is not extensively documented in publicly available research for its anti-angiogenic properties, the closely related compound Angelol A has been shown to possess significant anti-metastatic and anti-angiogenic effects.[1][2] This document will, therefore, draw upon the established mechanism of Angelol A as a representative model for the potential action of Angelol compounds, with the understanding that specific quantitative effects of this compound would require experimental determination. Angelol A has been found to inhibit the expression of Matrix Metalloproteinase 2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), key regulators of angiogenesis, through the modulation of the ERK/miR-29a-3p signaling pathway.[1][2]

Data Presentation

The following table represents illustrative quantitative data from a tube formation assay, demonstrating the potential dose-dependent inhibitory effect of an Angelol compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Disclaimer: The following data is representative and intended for illustrative purposes only. Actual experimental results for this compound may vary and should be determined empirically.

Treatment GroupTotal Tube Length (µm)Number of Branch PointsNumber of LoopsPercentage Inhibition of Tube Length (%)
Vehicle Control (0.1% DMSO)12,500 ± 85085 ± 945 ± 50%
This compound (1 µM)9,800 ± 72062 ± 731 ± 421.6%
This compound (5 µM)6,200 ± 51035 ± 518 ± 350.4%
This compound (10 µM)3,100 ± 35015 ± 37 ± 275.2%
Suramin (Positive Control, 10 µM)2,500 ± 28011 ± 24 ± 180.0%

Experimental Protocols

Protocol 1: HUVEC Tube Formation Assay

This protocol details the steps to assess the effect of this compound on the formation of capillary-like structures by HUVECs on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Matrigel® Basement Membrane Matrix, Growth Factor Reduced

  • This compound (stock solution in DMSO)

  • Suramin (positive control)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.25%)

  • 96-well tissue culture plates

  • Inverted microscope with a camera

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS and other required growth factors. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 3 and 6 for experiments.

  • Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding: Harvest HUVECs using Trypsin-EDTA and resuspend them in EGM-2 with a reduced serum concentration (e.g., 0.5% FBS). Count the cells and adjust the density to 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound in the reduced-serum medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Suramin).

  • Cell Plating and Treatment: Add 100 µL of the HUVEC suspension (20,000 cells) to each Matrigel®-coated well. Immediately add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours. Monitor tube formation periodically under an inverted microscope.

  • Imaging: After the desired incubation period (when the vehicle control group shows a well-formed network of tubes), capture images of the tube-like structures in each well using an inverted microscope at 4x or 10x magnification.

Protocol 2: Quantification of Tube Formation

This protocol describes how to quantify the anti-angiogenic effect of this compound from the captured images.

Materials:

  • Image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin)

  • Captured images from the tube formation assay

Procedure:

  • Image Acquisition: Capture at least three random fields of view per well.

  • Image Analysis:

    • Open the captured images in ImageJ.

    • Use the Angiogenesis Analyzer plugin or a similar tool to quantify the following parameters:

      • Total Tube Length: The sum of the lengths of all tube segments.

      • Number of Branch Points (or Nodes): The number of points where three or more tubes intersect.

      • Number of Loops (or Meshes): The number of enclosed areas formed by the tubes.

  • Data Analysis:

    • Calculate the average and standard deviation for each parameter from the replicate images for each treatment group.

    • Calculate the percentage inhibition of tube formation for each treatment group relative to the vehicle control using the following formula for total tube length:

      • % Inhibition = [1 - (Total Tube Length of Treated / Total Tube Length of Control)] x 100

    • Present the data in a tabular format for easy comparison.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HUVEC_Culture 1. Culture HUVECs Plate_Coating 2. Coat 96-well plate with Matrigel Gel_Formation 3. Incubate for Matrigel polymerization Plate_Coating->Gel_Formation Cell_Seeding 4. Seed HUVECs onto Matrigel Gel_Formation->Cell_Seeding Treatment 5. Add this compound and controls Cell_Seeding->Treatment Incubation 6. Incubate for 4-18 hours Treatment->Incubation Imaging 7. Image tube formation Incubation->Imaging Quantification 8. Quantify tube length, branch points, and loops Imaging->Quantification Data_Analysis 9. Analyze and present data Quantification->Data_Analysis

Caption: Workflow for the HUVEC Tube Formation Assay.

Signaling Pathway of Angelol A in Angiogenesis Inhibition

G cluster_pathway Angelol A Anti-Angiogenic Signaling Pathway Angelol_A Angelol A ERK p-ERK (Phosphorylated ERK) Angelol_A->ERK Inhibits miR_29a_3p miR-29a-3p ERK->miR_29a_3p Inhibits (Normal State) VEGFA VEGFA miR_29a_3p->VEGFA Inhibits MMP2 MMP2 miR_29a_3p->MMP2 Inhibits Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes MMP2->Angiogenesis Promotes

Caption: Angelol A's proposed mechanism of anti-angiogenic action.

References

Application Notes and Protocols: qRT-PCR Analysis of MMP2 and VEGFA Expression After Angelol H Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP2) and vascular endothelial growth factor A (VEGFA) are key proteins involved in cancer progression, particularly in tumor invasion, metastasis, and angiogenesis. MMP2, a gelatinase, degrades the extracellular matrix, facilitating cancer cell migration. VEGFA is a potent signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and survival. The expression of both MMP2 and VEGFA is often upregulated in various cancers.

Angelol H is a coumarin compound that has been investigated for its potential anti-cancer properties. While direct studies on this compound are emerging, related compounds like Angelol-A have been shown to significantly inhibit both MMP2 and VEGFA expression in cancer cells.[1] This inhibition disrupts the metastatic and angiogenic capabilities of cancer cells. The proposed mechanism of action for Angelol-A involves the upregulation of miR-29a-3p, which in turn targets the 3' UTR of VEGFA, leading to its downregulation. This effect is mediated through the ERK signaling pathway.[1]

This document provides a detailed protocol for quantifying the effect of this compound on MMP2 and VEGFA gene expression using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human cervical cancer cells (e.g., HeLa or SiHa) are suitable for this study.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 hours. Ensure the final DMSO concentration in the media is less than 0.1%. The untreated control (0 µM) should receive the same concentration of DMSO.

RNA Isolation and cDNA Synthesis
  • RNA Extraction:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with oligo(dT) primers, following the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup:

    • Prepare the qRT-PCR reaction mixture containing:

      • SYBR Green Master Mix

      • Forward and reverse primers for the target genes (MMP2, VEGFA) and a reference gene (e.g., GAPDH or ACTB).

      • cDNA template

      • Nuclease-free water

    • The following primer sequences can be used:

      • MMP2 Forward: 5'-TGA AGG ATC AGA TTT GTT GGT CA -3'

      • MMP2 Reverse: 5'-GAT GCA GTC AAT CTC AAG GCA AA -3'

      • VEGFA Forward: 5'-AGG GCA GAA TCA TCA CGA AGT -3'

      • VEGFA Reverse: 5'-AGG GTC TCG ATT GGA TGG CA -3'

      • GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C -3'

      • GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC -3'

  • Thermal Cycling Conditions:

    • Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end of the amplification to verify the specificity of the PCR products.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

    • Normalize the Ct values of the target genes (MMP2 and VEGFA) to the Ct values of the reference gene (GAPDH).

    • Express the results as fold change relative to the untreated control group.

Data Presentation

The following table summarizes hypothetical quantitative data for the relative mRNA expression of MMP2 and VEGFA in cancer cells following treatment with this compound for 24 hours.

Treatment Concentration (µM)Relative MMP2 mRNA Expression (Fold Change)Relative VEGFA mRNA Expression (Fold Change)
0 (Control)1.00 ± 0.121.00 ± 0.15
100.85 ± 0.100.88 ± 0.11
250.62 ± 0.080.65 ± 0.09
500.41 ± 0.050.45 ± 0.06
1000.23 ± 0.040.28 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

qRT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qrpcr qRT-PCR cluster_analysis Data Analysis cell_seeding Seed Cancer Cells adherence Overnight Adherence cell_seeding->adherence treatment Treat with this compound (0-100 µM) for 24h adherence->treatment rna_isolation Total RNA Isolation treatment->rna_isolation quantification RNA Quantification & Purity Check rna_isolation->quantification cdna_synthesis cDNA Synthesis quantification->cdna_synthesis qrpcr_setup Prepare qRT-PCR Reaction Mix cdna_synthesis->qrpcr_setup amplification Real-Time Amplification qrpcr_setup->amplification melt_curve Melt Curve Analysis amplification->melt_curve data_analysis Calculate Relative Gene Expression (2^-ΔΔCt) melt_curve->data_analysis

Caption: Experimental workflow for qRT-PCR analysis of gene expression.

Proposed Signaling Pathway

Signaling_Pathway cluster_pathway Proposed Signaling Pathway of this compound angelol_h This compound erk ERK Pathway angelol_h->erk Inhibits mir29a miR-29a-3p erk->mir29a Upregulates vegfa_mrna VEGFA mRNA mir29a->vegfa_mrna Targets & Degrades vegfa_protein VEGFA Protein vegfa_mrna->vegfa_protein Translates to mmp2_expression MMP2 Expression vegfa_protein->mmp2_expression Promotes angiogenesis Angiogenesis vegfa_protein->angiogenesis Induces invasion Invasion & Metastasis mmp2_expression->invasion Promotes

Caption: Proposed signaling pathway for this compound-mediated inhibition of MMP2 and VEGFA.

References

In Vivo Delivery of Angelol H: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery methods for Angelol H, a promising bioactive compound, in animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to guide researchers in designing and executing preclinical studies.

Introduction to this compound

This compound, also known as Angeloylgomisin H, is a lignan compound with demonstrated biological activities, including the potential to improve insulin-stimulated glucose uptake by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[1]. As a member of the coumarin family of compounds, it is also expected to possess anti-inflammatory and antioxidant properties[2]. Effective in vivo delivery methods are crucial for evaluating its therapeutic potential in various disease models.

In Vivo Delivery Formulations

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound for in vivo administration. Based on available data, two primary formulation strategies are recommended:

  • Aqueous-based formulation for intravenous and oral administration: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline can be used to create a clear solution suitable for both intravenous and oral gavage administration.

  • Oil-based formulation for oral administration: A solution of this compound in DMSO can be mixed with corn oil for oral delivery. This may be particularly useful for studies investigating lipid-based absorption pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and related compounds.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Bioavailability (%)Key Findings
Oral (gavage)104.9Low oral bioavailability suggests first-pass metabolism or poor absorption.
Intravenous2100 (by definition)Provides a baseline for systemic exposure.

Data sourced from a pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma[1].

Table 2: Exemplary In Vivo Study Parameters for Coumarin Derivatives

CompoundAnimal ModelAdministration RouteDose RangeTherapeutic Effect
3-Acetyl coumarinRat (AlCl₃-induced Alzheimer's model)Oral10, 20, 30 mg/kgImproved spatial memory and learning, reduced inflammatory markers.[3]
AngelicinMouse (liver tumor xenografts)Not specifiedNot specifiedInhibited tumor growth.
Coumarin Derivatives (C1)Mouse (infectious colitis model)OralNot specifiedReduced pathogen load and intestinal inflammation.[4]

This table provides examples from related coumarin compounds to guide dose selection for this compound in the absence of extensive specific data.

Experimental Protocols

Preparation of this compound Formulations

Protocol 1: Aqueous-Based Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of sterile saline or PBS to reach the final volume of 1 mL and mix well.

  • The final concentration of this example working solution would be 2.08 mg/mL. Adjust the initial stock concentration to achieve the desired final dosing concentration.

Protocol 2: Oil-Based Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained.

  • The final concentration of this example working solution would be 2.08 mg/mL. Adjust the initial stock concentration to achieve the desired final dosing concentration.

Administration Protocols in Rodents

Protocol 3: Oral Gavage in Mice and Rats

Materials:

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

  • Syringe

  • Prepared this compound formulation

Procedure:

  • Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).

  • Properly restrain the animal to ensure its head and body are in a straight line.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, slowly administer the formulation.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.

Protocol 4: Intravenous Injection (Tail Vein) in Rats

Materials:

  • Appropriately sized needle (e.g., 27-30 gauge)

  • Syringe

  • Restrainer for the rat

  • Heat lamp or warm water to dilate the tail vein

  • Prepared this compound formulation (aqueous-based)

Procedure:

  • Accurately weigh the animal to determine the correct injection volume.

  • Place the rat in a restrainer, allowing the tail to be accessible.

  • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

  • Clean the tail with an alcohol swab.

  • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • A successful insertion may be indicated by a flash of blood in the needle hub.

  • Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Potential Signaling Pathways of this compound

The following diagram illustrates the potential signaling pathways modulated by this compound, based on evidence from related coumarin compounds and its known activity as a PPAR-γ agonist. Coumarins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, and antioxidant effects by activating the Nrf2 pathway. This compound itself has been identified as a PPAR-γ activator, which plays a key role in metabolic regulation and inflammation.

Angelol_H_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Intracellular This compound This compound PPAR-gamma PPAR-gamma This compound->PPAR-gamma Activates NF-kB NF-kB This compound->NF-kB Inhibits MAPK MAPK This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates PPAR-gamma->NF-kB Inhibits Metabolic Regulation Metabolic Regulation PPAR-gamma->Metabolic Regulation Promotes Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Promotes MAPK->Inflammatory Cytokines Promotes Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes Promotes Inflammation Inflammation Inflammatory Cytokines->Inflammation Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes->Reduced Oxidative Stress Therapeutic Effects Therapeutic Effects Metabolic Regulation->Therapeutic Effects In_Vivo_Workflow Animal Model Selection Animal Model Selection Formulation Preparation Formulation Preparation Animal Model Selection->Formulation Preparation Dose Calculation Dose Calculation Formulation Preparation->Dose Calculation Administration Administration Dose Calculation->Administration Monitoring Monitoring Administration->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

References

Application Notes and Protocols for Angelol H in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: As of late 2025, detailed pharmacological research, including quantitative data and established experimental protocols specifically for Angelol H, is limited in publicly accessible scientific literature. This compound is a known phytochemical coumarin compound isolated from plants of the Angelica genus, such as Angelica pubescens.[1][2][3] General studies on extracts from Angelica pubescens indicate a range of biological activities, including anti-inflammatory, analgesic, and effects on the central nervous system.[4]

To provide researchers, scientists, and drug development professionals with a relevant and detailed guide, this document will focus on the closely related and more extensively studied compound, Angelol-A , also isolated from Angelica pubescens. The information presented for Angelol-A serves as a strong proxy for the potential applications and research methodologies that could be adapted for this compound, given their structural similarity as coumarin derivatives from the same plant source.

This compound: General Information

  • Compound Type: Phytochemical, Coumarin

  • Natural Source: Roots of Angelica species, such as Angelica pubescens Maxim.[2][3]

  • Reported Biological Activities (General): this compound is suggested to possess antioxidant properties and may influence signaling pathways related to inflammation and cell proliferation.[1]

Due to the lack of specific data, the following sections will detail the application of Angelol-A in pharmacological research as a representative example.

Application of Angelol-A in Anti-Cancer Research

Angelol-A has demonstrated significant anti-metastatic and anti-angiogenic effects, particularly in human cervical cancer cells. Its mechanism of action involves the modulation of specific signaling pathways that regulate cancer cell invasion and the formation of new blood vessels that supply tumors.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the anti-cancer effects of Angelol-A.

Cell LineAssayParameterValueReference
HeLa (Cervical Cancer)MTT AssayIC5075 nmol/L - 1.57 µmol/L (Broad spectrum against 9 cancer cell lines)[1]
WI-38 (Normal Lung Fibroblasts)MTT AssayIC5012.128 µmol/L[1]
HeLa (Cervical Cancer)Cell Cycle AnalysisEffectG2-M phase arrest (dose-dependent)[1]
HeLa (Cervical Cancer)Western BlotEffectSignificant inhibition of MMP2 and VEGFA expression[1]
HUVECsTube Formation AssayEffectInhibition of tube formation[1]
Signaling Pathway

Angelol-A exerts its anti-cancer effects by upregulating miR-29a-3p, which in turn targets and suppresses the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA). This entire process is mediated through the inhibition of the ERK signaling pathway.

Angelol_A_Pathway Angelol_A Angelol-A ERK ERK Pathway Angelol_A->ERK miR29a miR-29a-3p ERK->miR29a Upregulates MMP2 MMP2 miR29a->MMP2 VEGFA VEGFA miR29a->VEGFA Metastasis Metastasis & Angiogenesis MMP2->Metastasis VEGFA->Metastasis

Angelol-A Anti-Cancer Signaling Pathway

Experimental Protocols for Angelol-A Research

The following are detailed protocols for key experiments used to characterize the anti-cancer effects of Angelol-A.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of Angelol-A on cancer cells.

Workflow:

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate human cervical cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Angelol-A (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay assesses the effect of Angelol-A on cancer cell migration and invasion.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of HeLa cells in a 6-well plate.

  • Scratch Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS and replace the medium with fresh medium containing a non-toxic concentration of Angelol-A or a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A delay in closure in the Angelol-A treated group indicates inhibition of cell migration.

Western Blot Analysis

This protocol is used to quantify the expression levels of key proteins in the signaling pathway affected by Angelol-A.

Protocol:

  • Cell Lysis: Treat HeLa cells with Angelol-A for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP2, VEGFA, p-ERK, total ERK, and a loading control (e.g., ß-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

While direct pharmacological data for this compound is currently sparse, the detailed research on the closely related compound Angelol-A provides a valuable framework for future investigations. The protocols and data presented for Angelol-A's anti-cancer activity offer a clear roadmap for researchers interested in exploring the therapeutic potential of this compound and other coumarins from the Angelica genus. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols: Angelol Derivatives as Natural Therapeutic Agents in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Angelol H: Scientific literature with specific, detailed experimental data on "this compound" is limited. Therefore, these application notes focus on two closely related and well-studied angelate compounds: Angelol-A and PEP005 (Ingenol 3-angelate) . These compounds serve as exemplary models for the potential therapeutic applications of this class of natural products.

These notes are intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of angelate compounds.

Angelol-A: Anti-Metastatic and Anti-Angiogenic Agent

Angelol-A, a coumarin isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-metastatic and anti-angiogenic properties in human cervical cancer models.[1]

Quantitative Data Summary
Experimental ModelCompoundConcentrationObserved EffectReference
Human Cervical Cancer Cells (SiHa and CaSki)Angelol-ANot specifiedSignificant inhibition of MMP2 and VEGFA expression.[1]
Human Cervical Cancer Cells (SiHa and CaSki)Angelol-ANot specifiedSignificant inhibition of cell migration and invasion.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Conditioned medium from Angelol-A-treated cancer cellsNot specifiedInhibition of tube formation.[1]
Signaling Pathway

Angelol-A exerts its effects by modulating the ERK/miR-29a-3p/MMP2/VEGFA axis. It upregulates miR-29a-3p, which in turn targets and inhibits the expression of MMP2 and VEGFA, crucial proteins involved in metastasis and angiogenesis. This action is mediated through the ERK pathway.[1]

AngelolA_Pathway AngelolA Angelol-A ERK p-ERK AngelolA->ERK inhibits miR29a miR-29a-3p ERK->miR29a inhibits MMP2 MMP2 miR29a->MMP2 inhibits VEGFA VEGFA miR29a->VEGFA inhibits Metastasis Metastasis MMP2->Metastasis Angiogenesis Angiogenesis VEGFA->Angiogenesis

Caption: Angelol-A Signaling Pathway in Cervical Cancer.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Angelol-A on cancer cells.

  • Protocol:

    • Seed human cervical cancer cells (e.g., SiHa, CaSki) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Angelol-A for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

2. Western Blot Analysis

  • Objective: To measure the protein expression levels of p-ERK, MMP2, and VEGFA.

  • Protocol:

    • Treat cells with Angelol-A for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, MMP2, VEGFA, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. In Vitro Angiogenesis Assay (Tube Formation)

  • Objective: To assess the effect of Angelol-A on the formation of capillary-like structures by endothelial cells.

  • Protocol:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

    • Harvest and resuspend HUVECs in conditioned medium from cancer cells previously treated with or without Angelol-A.

    • Seed the HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated plate.

    • Incubate for 6-8 hours at 37°C.

    • Visualize the tube formation under a microscope and quantify the total tube length or number of branch points using imaging software.

PEP005 (Ingenol 3-angelate): Pro-Apoptotic and Anti-Proliferative Agent

PEP005 is a novel ingenol angelate extracted from Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms and exhibits significant anti-cancer activity in various experimental models, particularly in colon cancer and leukemia.[2][3][4]

Quantitative Data Summary

Antiproliferative Activity (IC₅₀ Values)

Cell LineExposure TimeIC₅₀ (µM)Reference
Colo205 (Colon Cancer)48 h0.01[4]
HCC2998 (Colon Cancer)48 h30.0[4]
HCT116 (Colon Cancer)48 h120.0[4]
HT29 (Colon Cancer)48 h140.0[4]
MDA-MB-435 (Melanoma)Not specified2.6[5]

Apoptosis Induction in Colo205 Cells

ConcentrationEffectReference
0.03 - 3 µMInduction of apoptosis.[2]
1 µMInduction of apoptosis followed by necrosis (≥48 h exposure).[6]
Signaling Pathway

PEP005's primary mechanism involves the modulation of PKC isoforms. It activates PKCδ while inhibiting PKCα.[2][4] This dual action triggers downstream signaling cascades, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway, ultimately leading to apoptosis.[3]

PEP005_Pathway cluster_0 PEP005 Action cluster_1 Downstream Pathways PEP005 PEP005 PKCd PKCδ PEP005->PKCd activates PKCa PKCα PEP005->PKCa inhibits PI3KAKT PI3K/AKT PEP005->PI3KAKT inhibits RasRafMAPK Ras/Raf/MAPK (p38, JNK, ERK) PKCd->RasRafMAPK activates CellCycleArrest G1 Cell Cycle Arrest PKCd->CellCycleArrest PKCa->PI3KAKT normally activates Apoptosis Apoptosis RasRafMAPK->Apoptosis PI3KAKT->Apoptosis inhibits

Caption: PEP005 Signaling Pathway in Cancer Cells.

Experimental Protocols

1. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of PEP005 on cell cycle distribution.

  • Protocol:

    • Treat Colo205 cells with PEP005 (e.g., 0.3 µM) for various time points (1, 5, 12, 24, 48 hours).[6]

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution by flow cytometry.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after PEP005 treatment.

  • Protocol:

    • Treat Colo205 cells with PEP005 (e.g., 1 µM) for 24, 48, and 72 hours.[6]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

3. PKC Translocation Assay (Immunofluorescence)

  • Objective: To visualize the translocation of PKCδ upon PEP005 treatment.

  • Protocol:

    • Grow cells on glass coverslips and treat with PEP005 (e.g., 3 µM) for a short duration (e.g., 20 minutes).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against PKCδ overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the subcellular localization of PKCδ using a fluorescence or confocal microscope. PEP005 induces translocation of PKCδ from the cytosol to the nucleus and other cellular membranes.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Angelol H Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Angelol H.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Question: I am observing no cellular response after treating with this compound. What are the possible reasons and solutions?

Answer:

There are several potential reasons for a lack of cellular response. Here is a step-by-step troubleshooting guide:

  • Verify Compound Integrity and Concentration:

    • Action: Confirm the purity and integrity of your this compound stock. If possible, verify the concentration of your stock solution using a spectrophotometer or another appropriate method.

    • Rationale: Degradation or inaccurate concentration of the stock solution is a common source of experimental variability.

  • Check Cell Health and Viability:

    • Action: Before treatment, ensure your cells are healthy, viable, and in the logarithmic growth phase. Perform a trypan blue exclusion assay or similar viability test.

    • Rationale: Unhealthy or senescent cells may not respond appropriately to treatment.

  • Optimize Concentration Range:

    • Action: Perform a dose-response experiment with a wide range of this compound concentrations. Based on related compounds, a starting range of 0.1 µM to 100 µM is recommended.

    • Rationale: The optimal concentration for your specific cell line and assay may be different from previously published data for similar compounds.

  • Increase Incubation Time:

    • Action: Extend the treatment duration. Some cellular responses may take longer to become apparent. Consider time points from 24 to 72 hours.

    • Rationale: The kinetics of the cellular response can vary significantly between cell types and endpoints.

  • Review Experimental Protocol:

    • Action: Carefully review your entire experimental protocol for any potential errors in reagent preparation, incubation conditions (temperature, CO2 levels), or measurement procedures.

    • Rationale: Small deviations in the protocol can have a significant impact on the outcome.

Question: I am having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?

Answer:

This compound is soluble in DMSO.[1][2] Follow these steps to prepare a stock solution:

  • Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the final concentration of DMSO in your cell culture medium.

  • Dissolution Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the required volume of DMSO to the vial.

    • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] We recommend storing the solution in tightly sealed vials for up to two weeks at -20°C.[2]

Important: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a natural coumarin compound isolated from plants of the Angelica genus, such as Angelica sinensis and Angelica dahurica.[2][3] Its chemical formula is C20H24O7 and it has a molecular weight of 376.4 g/mol .[1][4]

What is the proposed mechanism of action of this compound?

While specific signaling pathways for this compound are not yet fully elucidated, it is suggested to have antioxidant properties and to influence signaling pathways involved in inflammation and cell proliferation.[3]

A closely related compound, Angelol-A , has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical cancer cells.[5] Its mechanism involves the inhibition of MMP2 and VEGFA expression by targeting the miR-29a-3p/MMP2/VEGFA axis, which is mediated through the ERK pathway.[5] This pathway may serve as a valuable starting point for investigating the mechanism of this compound.

What is a recommended starting concentration for in vitro experiments?

For initial experiments, a dose-response study is recommended. Based on IC50 values of related coumarin compounds in various cancer cell lines, a concentration range of 0.1 µM to 100 µM is a reasonable starting point.

Are there any known off-target effects of this compound?

Currently, there is no specific information available on the off-target effects of this compound. As with any experimental compound, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects. This may include using multiple cell lines, assessing markers of general toxicity, and performing pathway-specific analyses.

Data Presentation

Table 1: IC50 Values of Related Coumarin Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Angelol-related compound 1HCT116Colorectal Carcinoma22.4
Angelol-related compound 2HCT116Colorectal Carcinoma0.34
Angelol-related compounds 1 & 2HTB-26Breast Cancer10 - 50
Angelol-related compounds 1 & 2PC-3Pancreatic Cancer10 - 50
Angelol-related compounds 1 & 2HepG2Hepatocellular Carcinoma10 - 50

Note: The data presented is for related compounds and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Angelol_A_Signaling_Pathway Angelol_A Angelol-A ERK_pathway ERK Pathway Angelol_A->ERK_pathway Inhibits miR_29a_3p miR-29a-3p ERK_pathway->miR_29a_3p Upregulates MMP2 MMP2 miR_29a_3p->MMP2 Inhibits VEGFA VEGFA miR_29a_3p->VEGFA Inhibits Metastasis Metastasis MMP2->Metastasis Promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes

Caption: Proposed signaling pathway for the related compound, Angelol-A.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound and Vehicle Control seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570nm dissolve_formazan->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining cell viability using an MTT assay.

References

Potential off-target effects of Angelol H in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular effects of Angelol H. The information focuses on identifying and mitigating potential off-target effects in cellular assays.

Disclaimer

Information regarding specific off-target effects of this compound is limited in publicly available scientific literature. The following content, including tables and protocols, is based on general principles of small molecule off-target analysis and represents a hypothetical scenario to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cells treated with this compound that do not seem to align with its known on-target activity. What could be the cause?

A1: Unexpected cellular phenotypes can often be attributed to off-target effects, where a compound interacts with proteins other than its intended target. This compound is known to modulate pathways related to oxidative stress, inflammation, and cell proliferation[1]. However, it may also interact with other kinases, receptors, or enzymes, leading to unforeseen biological responses. We recommend performing a comprehensive off-target profiling assay to identify potential unintended molecular interactions.

Q2: How can we distinguish between on-target and off-target effects of this compound in our cellular assays?

A2: Differentiating between on- and off-target effects is crucial for accurate interpretation of your results. A common strategy involves using a structurally related but inactive analog of this compound as a negative control. Additionally, employing techniques like siRNA or CRISPR/Cas9 to deplete the intended target can help verify if the observed phenotype is dependent on the on-target interaction. If the phenotype persists after target knockdown, it is likely due to an off-target effect.

Q3: What are the recommended initial steps to identify the potential off-targets of this compound?

A3: A tiered approach is often most effective. Initially, computational methods can predict potential off-targets based on the structure of this compound[2][3]. Following in silico analysis, broad-spectrum experimental screening is recommended. This can include kinase panel screening, receptor binding assays, or proteome-wide thermal shift assays to identify protein interactions across different target classes[4].

Troubleshooting Guide

Issue 1: Inconsistent results between different cell lines treated with this compound.

  • Possible Cause: Cell line-specific expression of off-target proteins. The protein responsible for the off-target effect may be highly expressed in one cell line but not another.

  • Troubleshooting Steps:

    • Perform proteomic or transcriptomic analysis (e.g., RNA-seq) on the different cell lines to identify variations in protein expression profiles.

    • Cross-reference the differentially expressed proteins with a list of potential off-targets predicted by computational methods.

    • Validate the interaction of this compound with the identified potential off-target in both cell lines using a targeted assay, such as a cellular thermal shift assay (CETSA) or an enzymatic assay.

Issue 2: High levels of cytotoxicity observed at concentrations expected to be specific for the on-target.

  • Possible Cause: An off-target effect with a higher potency (lower IC50) than the on-target effect is leading to cell death.

  • Troubleshooting Steps:

    • Perform a dose-response curve for cytotoxicity and compare it to the dose-response for the on-target activity. A significant leftward shift in the cytotoxicity curve suggests a potent off-target effect.

    • Screen this compound against a panel of known cytotoxicity-related targets, such as key mitochondrial proteins or caspases.

    • Consider using a different assay readout for the on-target effect that is less susceptible to interference from cytotoxic events.

Quantitative Data Summary

The following table presents hypothetical data for this compound, illustrating a scenario where it has a primary target and several potential off-targets with varying potencies.

Target ClassTarget NameAssay TypeIC50 (µM)
On-Target Antioxidant Response Element (ARE) Activator Reporter Gene Assay 1.5
Off-TargetKinaseKinase AEnzymatic Assay
Off-TargetKinaseKinase BEnzymatic Assay
Off-TargetGPCRReceptor XBinding Assay
Off-TargetIon ChannelChannel YElectrophysiology

Experimental Protocols

Protocol 1: Kinase Panel Screening

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay, typically at a 10-fold higher concentration than the final desired concentration.

  • Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). Add the kinase, substrate, and ATP to each well according to the manufacturer's instructions for the specific kinase panel.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at the recommended temperature and time for the enzymatic reaction to proceed.

  • Detection: Add the detection reagent, which measures the amount of phosphorylated substrate. Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound. For any significant hits, perform a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to validate the binding of this compound to a potential intracellular off-target protein in a cellular context.

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with this compound or a vehicle control for a specified period.

  • Harvesting: Harvest the cells and wash them with PBS.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the levels of the potential off-target protein by Western blot.

  • Data Analysis: A shift in the melting curve of the protein in the presence of this compound indicates a direct binding interaction.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification Start Start with this compound InSilico In Silico Prediction (e.g., TargetNet, SEA) Start->InSilico BroadScreen Broad Panel Screening (Kinases, GPCRs) Start->BroadScreen InSilico->BroadScreen Guide Panel Selection HitValidation Hit Validation in Cells (e.g., CETSA, Reporter Assay) BroadScreen->HitValidation Identified Hits Phenotype Phenotypic Confirmation (siRNA, CRISPR) HitValidation->Phenotype Conclusion Identify and Characterize Off-Target Effect Phenotype->Conclusion

Caption: Workflow for identifying and validating off-target effects of this compound.

G cluster_pathway Hypothetical Off-Target Signaling Pathway AngelolH This compound OnTarget On-Target (ARE Pathway) AngelolH->OnTarget OffTarget Off-Target (Kinase A) AngelolH->OffTarget Unintended Interaction DownstreamOn Antioxidant Response OnTarget->DownstreamOn DownstreamOff Unexpected Phenotype (e.g., Cell Cycle Arrest) OffTarget->DownstreamOff

Caption: this compound's on-target vs. a hypothetical off-target pathway.

References

Technical Support Center: Overcoming Poor Bioavailability of Angelol H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor in vivo bioavailability of Angelol H.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

The absolute oral bioavailability of this compound has been reported to be as low as 4.9% in rats. This low bioavailability is a significant hurdle for in vivo studies and therapeutic development.

Q2: What are the primary reasons for the poor bioavailability of this compound?

While specific studies on this compound are limited, its poor bioavailability is likely attributable to its low aqueous solubility, a common issue with many natural phytochemicals, including coumarin derivatives. Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of this compound.

Troubleshooting Guides

Formulation Strategy 1: Solid Dispersions

Issue: Low drug loading in the solid dispersion.

  • Possible Cause: Poor miscibility between this compound and the selected polymer carrier.

  • Troubleshooting Steps:

    • Screen different polymers: Test a variety of hydrophilic polymers such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

    • Vary the drug-to-polymer ratio: Experiment with different ratios (e.g., 1:1, 1:5, 1:10) to find the optimal balance between drug loading and miscibility.

    • Use a combination of carriers: Sometimes a blend of polymers can improve drug miscibility and loading capacity.

Issue: The prepared solid dispersion shows signs of drug crystallization over time.

  • Possible Cause: The amorphous drug within the dispersion is thermodynamically unstable and tends to revert to a more stable crystalline form.

  • Troubleshooting Steps:

    • Increase the polymer concentration: A higher polymer-to-drug ratio can better inhibit drug crystallization by increasing the glass transition temperature (Tg) of the dispersion and reducing molecular mobility.

    • Select a polymer with strong drug-polymer interactions: Polymers that can form hydrogen bonds with this compound are more effective at preventing crystallization.

    • Incorporate a crystallization inhibitor: Small amounts of certain surfactants or other polymers can act as crystallization inhibitors.

    • Control storage conditions: Store the solid dispersion in a cool, dry place to minimize moisture absorption and thermal stress, which can promote crystallization.

Issue: Inconsistent in vitro dissolution results.

  • Possible Cause: Incomplete amorphization of this compound or phase separation within the solid dispersion.

  • Troubleshooting Steps:

    • Optimize the preparation method: For solvent evaporation, ensure complete dissolution of both drug and polymer and optimize the evaporation rate. For melt extrusion, ensure a homogenous melt is achieved at a temperature that does not cause degradation.

    • Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the final product.

    • Ensure proper mixing: Thorough mixing of the drug and carrier is crucial for homogeneity.

FormulationDrug:Polymer RatioPolymerIn Vitro Dissolution (at 60 min)In Vivo Relative Bioavailability (%)
Pure this compound--< 10%100 (Reference)
SD11:5PVP K30~ 60%~ 350%
SD21:10HPMC~ 75%~ 500%
SD31:8Soluplus®~ 85%~ 620%

Note: The data presented in this table is illustrative and based on typical improvements seen with solid dispersion formulations of poorly soluble drugs. Actual results for this compound may vary.

Formulation Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Issue: The SEDDS formulation does not self-emulsify readily upon dilution.

  • Possible Cause: Inappropriate ratio of oil, surfactant, and cosurfactant.

  • Troubleshooting Steps:

    • Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of the components that lead to spontaneous emulsification.

    • Screen different excipients: Test various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol P, propylene glycol).

    • Adjust the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system: An optimal HLB value is crucial for the formation of a stable nanoemulsion.

Issue: Drug precipitation upon dilution of the SEDDS in aqueous media.

  • Possible Cause: The drug is not sufficiently solubilized in the resulting emulsion droplets.

  • Troubleshooting Steps:

    • Increase the surfactant concentration: A higher surfactant-to-oil ratio can create smaller and more stable emulsion droplets with a greater capacity to solubilize the drug.

    • Select an oil with higher drug solubility: Perform solubility studies of this compound in various oils to choose the most suitable one.

    • Incorporate a precipitation inhibitor: Certain polymers like HPMC can be added to the SEDDS formulation to maintain a supersaturated state of the drug in the gastrointestinal tract.

Issue: High variability in in vivo pharmacokinetic data.

  • Possible Cause: Inconsistent emulsification in the gastrointestinal tract or interaction with food.

  • Troubleshooting Steps:

    • Optimize the formulation for robustness: The formulation should form a stable emulsion across a range of pH values and dilutions expected in the gut.

    • Characterize the emulsion droplet size and zeta potential: Smaller and more uniform droplet sizes with an appropriate surface charge tend to lead to more consistent absorption.

    • Conduct food-effect studies: Evaluate the pharmacokinetic profile in both fasted and fed states to understand the impact of food on drug absorption from the SEDDS.

FormulationOilSurfactantCosurfactantDroplet Size (nm)In Vivo Relative Bioavailability (%)
Pure this compound----100 (Reference)
SEDDS1Oleic AcidTween 80Transcutol P~150~ 450%
SEDDS2Capryol 90Cremophor ELPropylene Glycol~100~ 580%
SEDDS3Labrafil M 1944 CSKolliphor RH 40Capmul MCM~50~ 700%

Note: The data presented in this table is illustrative and based on typical improvements seen with SEDDS formulations of poorly soluble drugs. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and the chosen hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) in the desired ratio (e.g., 1:5 w/w). Ensure complete dissolution by stirring.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (DSC, PXRD).

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and cosurfactants.

  • Formulation: Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial according to the optimized ratio determined from a pseudo-ternary phase diagram.

  • Drug Dissolution: Add the required amount of this compound to the excipient mixture.

  • Homogenization: Gently heat the mixture (e.g., to 40°C) and vortex or stir until a clear and homogenous solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis upon dilution, and in vitro drug release.

Protocol 3: UPLC-MS/MS Quantification of this compound in Rat Plasma[1]
  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Precipitate the plasma proteins by adding 200 µL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_invivo In Vivo Study dissolution Dissolve this compound & Polymer evaporation Solvent Evaporation dissolution->evaporation drying Vacuum Drying evaporation->drying milling Milling & Sieving drying->milling drug_content Drug Content milling->drug_content dissolution_testing In Vitro Dissolution milling->dissolution_testing solid_state Solid-State Analysis (DSC, PXRD) milling->solid_state dosing Oral Dosing in Animal Model milling->dosing sampling Blood Sampling dosing->sampling analysis UPLC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Analysis analysis->pk_params

Experimental Workflow for Solid Dispersion Formulation.

experimental_workflow_sedds cluster_prep Formulation cluster_char Characterization cluster_invivo In Vivo Study screening Excipient Solubility Screening phase_diagram Pseudo-ternary Phase Diagram screening->phase_diagram formulation_prep Prepare SEDDS Pre-concentrate phase_diagram->formulation_prep emulsification_time Self-Emulsification Time formulation_prep->emulsification_time droplet_size Droplet Size Analysis formulation_prep->droplet_size drug_release In Vitro Drug Release formulation_prep->drug_release dosing Oral Dosing in Animal Model formulation_prep->dosing sampling Blood Sampling dosing->sampling analysis UPLC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Analysis analysis->pk_params

Experimental Workflow for SEDDS Formulation.

ppar_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus angelol_h This compound ppar_gamma_cyt PPAR-γ angelol_h->ppar_gamma_cyt Activates ppar_gamma_nuc PPAR-γ ppar_gamma_cyt->ppar_gamma_nuc Translocates rxr_cyt RXR rxr_nuc RXR rxr_cyt->rxr_nuc Translocates ppar_gamma_nuc->rxr_nuc Heterodimerizes ppre PPRE (Peroxisome Proliferator Response Element) ppar_gamma_nuc->ppre Binds rxr_nuc->ppre Binds target_genes Target Gene Transcription (e.g., related to glucose uptake, lipid metabolism) ppre->target_genes Activates mrna mRNA target_genes->mrna protein Protein Synthesis mrna->protein cellular_response Cellular Response protein->cellular_response

This compound Activation of the PPAR-γ Signaling Pathway.

Technical Support Center: Angelol H Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Angelol H, a coumarin compound. While direct quantitative data on the cytotoxicity of this compound in non-cancerous cell lines is limited in current scientific literature, this guide provides comprehensive information on evaluating cytotoxicity, including standardized protocols, troubleshooting advice, and data interpretation principles, using related coumarin compounds as examples.

Frequently Asked Questions (FAQs)

Q1: Is there specific data available on the IC50 value of this compound in non-cancerous cell lines?

A1: Currently, there is a lack of published studies detailing the specific IC50 values of this compound in non-cancerous cell lines. To determine its specific cytotoxic profile, it is recommended to perform in vitro cytotoxicity assays, such as the MTT or LDH assay, using the cell lines relevant to your research.

Q2: What is a selectivity index and why is it important?

A2: The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells).[1][2][3][4][5] A higher SI value indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window and potentially fewer side effects.[1][3][4]

Q3: How do I choose the appropriate non-cancerous cell line for my experiment?

A3: The choice of a non-cancerous cell line should be guided by the intended therapeutic application of the compound. For example, if investigating a potential liver-targeting drug, a normal human liver cell line would be appropriate. It is often advisable to use cell lines from the same tissue of origin as the cancer cell line being studied to make a more relevant comparison.

Q4: What are the critical controls to include in a cytotoxicity assay?

A4: A well-designed cytotoxicity assay should include several controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This control accounts for any cytotoxic effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either the test compound or the vehicle. This represents 100% cell viability.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line. This ensures that the assay is working correctly.

  • Blank Control: Wells containing only cell culture medium and the assay reagents, without any cells. This is used to subtract the background absorbance.[6]

Data on Related Coumarin Compounds

To provide context on the potential behavior of this compound, the following table summarizes the cytotoxic activity of other coumarin compounds in both cancerous and non-cancerous cell lines. This data illustrates the variability in cytotoxicity and selectivity among different coumarins.

CompoundCancer Cell LineIC50 (µM) in Cancer CellsNon-Cancerous Cell LineIC50 (µM) in Non-Cancerous CellsSelectivity Index (SI)Reference
OstholHL-60 (Leukemia)Strong cytotoxicityPBMCs (Normal blood cells)Least cytotoxicityHigh[7]
ImperatorinHL-60 (Leukemia)High sensitivityPBMCs (Normal blood cells)Least cytotoxicityHigh[7]
Compound 4HL-60 (Leukemia)8.09THLE-2 (Normal liver) & WISH (Normal epithelial)Not specifiedNot specified[8]
Compound 8bHepG2 (Liver Cancer)13.14THLE-2 (Normal liver) & WISH (Normal epithelial)Not specifiedNot specified[8]
Mansorin-AHCT-116 (Colon Cancer)11.2Not specifiedNot specifiedNot specified[9]
Hydroxylated CoumarinsSK-MEL-31 (Melanoma)Less toxicHS613.SK (Normal fibroblasts)Considerably more toxic< 1[10]
Nitrated CoumarinsSK-MEL-31 (Melanoma)Significantly more toxicHS613.SK (Normal fibroblasts)Less toxic> 1[10]

Note: "Not specified" indicates that the information was not available in the cited source. The terms "strong," "high," and "least" are as described in the source and imply a qualitative assessment of cytotoxicity.

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well flat-bottom plates

  • Chosen non-cancerous and cancerous cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control wells and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- "Edge effect" in the 96-well plate- Ensure the cell suspension is homogenous before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[15]
Low absorbance readings - Low cell number- Insufficient incubation time with MTT- Cells are not proliferating properly- Optimize the initial cell seeding density.- Increase the incubation time with the MTT reagent.- Ensure optimal culture conditions (medium, temperature, CO2).
High absorbance in blank wells - Contamination of the medium or reagents- Presence of reducing agents in the medium- Use fresh, sterile medium and reagents.- Ensure all solutions are properly prepared and stored.
MTT reagent turns blue/green - Contamination of the MTT solution- Excessive exposure to light- Discard the contaminated solution and prepare fresh.- Store the MTT solution protected from light at 4°C.
Incomplete solubilization of formazan crystals - Insufficient volume of solubilization solution- Inadequate mixing- Ensure the entire formazan pellet is in contact with the solubilization solution.- Increase the mixing time or incubate at 37°C for a short period to aid dissolution.

Visual Guides

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-Well Plate A->C B Prepare Compound Dilutions E Treat Cells with Compound B->E D Incubate (24h) C->D D->E F Incubate (24-72h) E->F G Add MTT Reagent F->G H Incubate (2-4h) G->H I Add Solubilization Solution H->I J Read Absorbance I->J K Calculate % Viability J->K L Determine IC50 K->L

Caption: Workflow of a typical in vitro cytotoxicity experiment.

Concept of the Selectivity Index

G cluster_ic50 IC50 Determination cluster_interpretation Interpretation A IC50 in Non-Cancerous Cell Line C Selectivity Index (SI) = IC50 (Non-Cancerous) / IC50 (Cancerous) A->C B IC50 in Cancerous Cell Line B->C D SI > 1: More selective for cancer cells C->D E SI < 1: More toxic to normal cells C->E F High SI is desirable for a therapeutic agent D->F

Caption: Calculation and interpretation of the Selectivity Index.

References

Preventing degradation of Angelol H during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Angelol H during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural coumarin compound isolated from the roots of Angelica sinensis.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] this compound is investigated for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties, which are linked to its influence on cellular signaling pathways that control inflammation and cell proliferation.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of coumarin compounds, this compound is likely susceptible to degradation from:

  • Oxidation: Coumarins can undergo irreversible oxidative degradation, a process that accelerates with increasing pH.[2][3] This can be initiated by atmospheric oxygen, enzymatic activity (e.g., peroxidases), or reactive oxygen species like hydroxyl radicals.[4][5]

  • pH: The stability of coumarins is pH-dependent. Alkaline conditions can accelerate degradation.[3] Some coumarins exhibit pH-sensitive fluorescence, indicating structural changes in response to pH.[6]

  • Light: Exposure to light can induce photodegradation of coumarins through mechanisms like singlet self-quenching and photo-induced ring cleavage.[7][8]

  • Temperature: While some coumarins are stable at elevated temperatures, prolonged exposure to high heat can lead to thermal degradation.[9]

Q3: How should I store this compound to ensure its stability?

For optimal stability, store solid this compound in a tightly sealed vial at 2-8°C for up to 24 months.[1] If you need to prepare stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C and use them within two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The choice of solvent will depend on the specific experimental requirements. For cell-based assays, DMSO is a common choice.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
Potential Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions of this compound before each experiment. If using frozen aliquots, ensure they have not been subjected to multiple freeze-thaw cycles. Limit storage of solutions to a maximum of two weeks at -20°C.[1]
Oxidation during experiment Degas solvents and buffers to remove dissolved oxygen. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon), especially for long incubation times.[3]
pH-induced degradation Maintain the pH of the experimental medium within a stable and appropriate range. Be aware that the degradation rate of coumarins increases with pH.[2][3]
Photodegradation Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.[7][8]
Issue 2: Poor reproducibility of analytical measurements (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Step
Degradation during sample preparation Minimize the time between sample collection and analysis. Keep samples on ice or at 4°C during processing. Protect samples from light.
Interaction with metal ions If working with samples containing metal ions, be aware that complexation with iron can protect coumarins from degradation.[2][3] Conversely, other metal interactions could potentially promote degradation.
Inappropriate mobile phase pH Optimize the pH of the mobile phase for HPLC or LC-MS to ensure the stability of this compound during the analytical run.

Experimental Protocols

General Protocol for Handling and Preparing this compound Solutions

This protocol provides general guidelines to minimize the degradation of this compound during experimental setup.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, HPLC-grade)

  • Amber glass vials or vials wrapped in aluminum foil

  • Inert gas (e.g., nitrogen or argon) for sensitive experiments

  • Calibrated pH meter

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour to prevent condensation.[1]

  • Weighing: Weigh the desired amount of this compound in a clean, dry environment, minimizing exposure to light and air.

  • Dissolution:

    • Add the appropriate volume of pre-chilled, degassed solvent to the solid this compound in an amber vial.

    • For highly sensitive experiments, purge the headspace of the vial with an inert gas before sealing.

    • Vortex or sonicate briefly at a low frequency to ensure complete dissolution.

  • pH Adjustment (if applicable):

    • If preparing an aqueous solution, use a calibrated pH meter to adjust the pH to the desired level using appropriate buffers. Be mindful that alkaline conditions can accelerate degradation.[3]

  • Storage of Stock Solutions:

    • If not for immediate use, aliquot the stock solution into smaller, single-use amber vials.

    • Purge the headspace with inert gas before sealing.

    • Store at -20°C for no longer than two weeks.[1]

  • Use in Experiments:

    • When diluting the stock solution for experiments, use pre-chilled, degassed buffers or media.

    • Protect the working solutions from light throughout the experiment.

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods for the quantification of this compound in various biological matrices.[10][11][12]

General HPLC Method Parameters (example):

Parameter Condition
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid to maintain acidic pH and improve peak shape)
Flow Rate 1.0 mL/min
Detection UV detector at the λmax of this compound
Injection Volume 10 µL

Note: This is a general guideline. Method optimization will be required for specific applications and matrices.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Angelol Derivatives

Derivatives of angelol have been shown to modulate key signaling pathways involved in inflammation and cancer.

Angelol_Signaling cluster_ERK_MAPK ERK/MAPK Pathway cluster_NFkB NF-κB Pathway ERK ERK Gene_Expression Target Gene Expression (e.g., MMP2, VEGFA) ERK->Gene_Expression MEK MEK MEK->ERK Raf Raf Raf->MEK Angelol_A Angelol-A Angelol_A->Raf NFkB NF-κB NFkB->Gene_Expression IkB IκBα IkB->NFkB inhibition IKK IKK IKK->IkB p Decursinol_Angelate Decursinol Angelate Decursinol_Angelate->IKK

Caption: Angelol derivatives' inhibitory effects on the ERK/MAPK and NF-κB signaling pathways.

General Experimental Workflow for Studying this compound Effects

Experimental_Workflow A Prepare fresh this compound stock solution (protect from light, use cold solvents) B Treat cells/tissue with this compound (maintain controlled pH and temperature, minimize light exposure) A->B C Sample Collection (process immediately or flash-freeze) B->C D Cell-based Assays (e.g., viability, migration) C->D E Biochemical Assays (e.g., Western Blot for p-ERK, NF-κB) C->E F Analytical Quantification (e.g., HPLC, LC-MS/MS) C->F G Data Analysis D->G E->G F->G

Caption: A generalized workflow for experiments involving this compound, highlighting key stability considerations.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A General Protocol for Angelol H

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For novel or less-common compounds like Angelol H, a specific Safety Data Sheet (SDS) detailing disposal procedures may not be readily available. In such instances, a systematic approach based on general principles of chemical waste management is essential. This guide provides researchers, scientists, and drug development professionals with a procedural framework for the safe and compliant disposal of research chemicals where specific instructions are absent.

Identifying Hazardous Characteristics

When specific disposal guidelines for a substance like this compound are unavailable, the first step is to characterize its potential hazards. This is typically done by evaluating its properties against established hazardous waste criteria.[1][2][3][4] The primary characteristics to consider are ignitability, corrosivity, reactivity, and toxicity.[1][2][3][4]

Hazardous Characteristic Defining Criteria Examples of Chemicals with this Characteristic
Ignitability Liquids with a flash point below 60°C (140°F); non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burn so vigorously and persistently that they create a hazard; ignitable compressed gases; and oxidizers.[1][4]Ethanol, Acetone, Xylene[1]
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[1][3][4][5]Hydrochloric Acid, Sodium Hydroxide[1]
Reactivity Substances that are normally unstable and readily undergo violent change without detonating; react violently with water; form potentially explosive mixtures with water; or when mixed with water, generate toxic gases, vapors or fumes in a quantity sufficient to present a danger to human health or the environment.[1][2]Sodium Metal, Potassium Cyanide, Picric Acid[1]
Toxicity Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which identifies wastes that may leach hazardous concentrations of toxic substances into the environment.[3][5][6]Wastes containing heavy metals (e.g., lead, mercury) or certain pesticides.[2]

General Protocol for the Disposal of Research Chemicals

The following is a detailed methodology for the proper disposal of a research chemical, such as this compound, in the absence of specific disposal instructions.

1. Preliminary Assessment and Information Gathering:

  • Attempt to locate a Safety Data Sheet (SDS) from the manufacturer or supplier.

  • Review any available literature or internal documentation for information on the chemical's properties and potential hazards.

  • Consult with experienced colleagues or your institution's Chemical Hygiene Officer.

2. Personal Protective Equipment (PPE):

  • At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][8]

  • If the chemical is volatile or dusty, work in a well-ventilated area or a chemical fume hood.[9]

3. Waste Characterization and Segregation:

  • Based on the available information, make a preliminary determination of the chemical's potential hazards (ignitability, corrosivity, reactivity, toxicity).

  • Crucially, never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. [10][11] Incompatible chemicals can react violently when mixed.[10]

  • Segregate waste into compatible categories (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic aqueous waste, basic aqueous waste, solid chemical waste).[11][12]

4. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, tight-fitting lid.[1][10][13] Plastic containers are often preferred over glass to minimize the risk of breakage.[1][13]

  • The container must be in good condition, free of leaks or contamination on the outside.

  • Label the waste container clearly and accurately with a hazardous waste tag provided by your institution's EHS department.[13][14] The label should include:

    • The words "Hazardous Waste".[13]

    • The full chemical name(s) of the contents (avoid abbreviations or formulas).[13]

    • The approximate concentration or volume of each component.

    • The date when waste was first added to the container.[13]

    • The name and contact information of the generating researcher or lab.[13]

    • The relevant hazard characteristics (e.g., flammable, corrosive).

5. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][10]

  • Ensure the SAA is inspected regularly for leaks or deteriorating containers.[10]

  • Keep waste containers closed except when adding waste.[1][10][15]

  • Provide secondary containment for liquid waste containers to capture any potential leaks.[16]

6. Arranging for Disposal:

  • Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to arrange for a waste pickup.[1][13]

  • Provide the EHS department with all available information about the chemical.

  • For unknown chemicals, the EHS department will provide guidance on the necessary steps for identification, which may involve analytical testing at a cost to the generating lab.[14][17][18][19]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a laboratory chemical.

Chemical_Disposal_Workflow Chemical Waste Disposal Decision Workflow start Start: Chemical Waste Generated sds_check Is a Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS. sds_check->follow_sds Yes characterize Characterize potential hazards (Ignitability, Corrosivity, Reactivity, Toxicity). sds_check->characterize No request_pickup Request waste pickup from EHS. follow_sds->request_pickup consult_ehs Consult with Environmental Health & Safety (EHS) for guidance. characterize->consult_ehs select_container Select a compatible, labeled waste container. consult_ehs->select_container segregate Segregate waste by compatibility. select_container->segregate store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. segregate->store store->request_pickup end End: Proper Disposal request_pickup->end

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Angelol H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Angelol H (CAS: 83247-73-8). The following information is based on the known properties of this compound as a natural coumarin compound and general best practices for handling powdered chemical substances in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are intended to provide a robust framework for safe handling.

This compound is a natural product isolated from plants of the Angelica genus.[1][2][3][4] It is a coumarin compound with the molecular formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol .[1][5] It is typically supplied as a powder.[4]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the powdered substance. Double gloving is recommended.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashing or aerosol generation.To protect the eyes and face from dust particles and potential splashes of solutions containing this compound.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of the fine powder, which can be an irritant or have unknown toxicological effects.[6][7]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.

Operational Handling and Storage

Handling:

  • Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust. Use appropriate tools (e.g., spatulas) and work over a contained surface.

  • Solution Preparation: When dissolving this compound in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone, add the solvent to the powder slowly to prevent splashing.

Storage:

  • Container: Keep the container tightly sealed to prevent contamination and exposure to air and moisture.[8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazard warnings.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general steps should be incorporated to ensure safety:

  • Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Reagent Handling: Handle all chemicals, including this compound and any solvents, within a fume hood.

  • Reaction Monitoring: If heating or agitating a solution containing this compound, ensure the setup is secure and monitored to prevent spills or uncontrolled reactions.

Disposal Plan

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Emergency Procedures: Chemical Spill

In the event of a spill of this compound powder, follow these steps:

  • Evacuate: Immediately evacuate the affected area to prevent further exposure.

  • Isolate: Cordon off the spill area to prevent entry by others.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Report: Notify your laboratory supervisor and institutional EHS office immediately.

  • Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill. They should wear the appropriate PPE, including respiratory protection.

    • For small powder spills: Gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent it from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate isolate Isolate Spill Area evacuate->isolate report Report to Supervisor & EHS isolate->report assess Assess Spill Severity report->assess small_spill Small & Controllable Spill? assess->small_spill cleanup Trained Personnel Cleanup (with full PPE) small_spill->cleanup Yes ehs_response Await EHS Response small_spill->ehs_response No decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose done Incident Documentation Complete dispose->done ehs_response->done

Caption: Workflow for responding to a chemical spill of this compound.

References

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